molecular formula C6H16SSn B3044334 Trimethyl(propylsulfanyl)stannane CAS No. 1000-57-3

Trimethyl(propylsulfanyl)stannane

Cat. No.: B3044334
CAS No.: 1000-57-3
M. Wt: 238.97 g/mol
InChI Key: XSHHHXXCASXJAZ-UHFFFAOYSA-M
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Description

Organotin compounds like these are critical in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to transition metal catalysts .

Key identifiers for related compounds include:

  • Trimethylpropylstannane: Molecular weight = 206.901 g/mol, InChIKey = GDLIQYVPJMAUEA-UHFFFAOYSA-N .
  • Trimethyl(1-methylethyl)stannane (isopropyl variant): CAS 3531-46-2, InChIKey = CKDNMBVGKKTLEO-UHFFFAOYSA-N .

Properties

CAS No.

1000-57-3

Molecular Formula

C6H16SSn

Molecular Weight

238.97 g/mol

IUPAC Name

trimethyl(propylsulfanyl)stannane

InChI

InChI=1S/C3H8S.3CH3.Sn/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H3;/q;;;;+1/p-1

InChI Key

XSHHHXXCASXJAZ-UHFFFAOYSA-M

SMILES

CCCS[Sn](C)(C)C

Canonical SMILES

CCCS[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Thiophenyl-substituted stannanes (e.g., trimethyl(4-octylthiophen-2-yl)stannane) exhibit enhanced conjugation and electron-deficient characteristics, favoring use in photovoltaic material synthesis .

Reactivity in Cross-Coupling Reactions

Organotin compounds are pivotal in Stille coupling, where their efficiency depends on substituent stability and transferability:

Compound Reaction Example Yield/Selectivity Reference
Trimethyl(4-octylthiophen-2-yl)stannane Coupling with Compound 1 (aromatic core) 86% yield, high purity
Phenyl(trimethyl)stannane Rh-catalyzed 1,4-addition to olefins >90% yield, 95% ee
Trimethyl(trimethylstannyl)stannane Iterative cross-coupling with silanes Requires excess reagent (5.0 equiv)

Notable Trends:

  • Thiophenyl Derivatives : Higher yields in Stille coupling compared to alkyl variants, likely due to improved stability under catalytic conditions .
  • Aryl vs. Alkyl : Phenyl-substituted stannanes demonstrate superior enantioselectivity in asymmetric additions compared to alkyl-substituted analogs .

Spectroscopic and Analytical Data

  • Mass Spectrometry : Trimethylpropylstannane shows a base peak at m/z = 207 (Sn isotope pattern) with fragmentation patterns consistent with propyl chain loss .
  • Thermochemistry : The gas-phase enthalpy of formation (ΔfH°) for trimethyl(1-methylethyl)stannane is -85.3 kJ/mol, reflecting the stability conferred by branching .

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